molecular formula C16H17NO2 B8703596 phenyl N-(3-phenylpropyl)carbamate

phenyl N-(3-phenylpropyl)carbamate

Cat. No. B8703596
M. Wt: 255.31 g/mol
InChI Key: UIFQMTAXSRHXJJ-UHFFFAOYSA-N
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Patent
US07173045B2

Procedure details

Chloroformic acid phenyl ester (3.29 g, 21.0 mmol.) and pyridine (1.74 g, 22.0 mmol.) were added to a solution of 3-phenylpropylamine (2.7 g, 20.0 mmol.) in abs. DCM (50 ml), and stirring was carried out for 24 h at RT. For working up, the mixture was washed in succession with water (2×20 ml), 1M HCl (2×20 ml) and 1N NaOH (2×20 ml) and then the organic phase was dried, filtered and concentrated. (3-Phenylpropyl)carbamic acid phenyl ester was obtained in a yield of 4.11 g by recrystallisation from EE/hexane (1:1) (white solid, m.p. 55–56° C.).
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[C:17]1([CH2:23][CH2:24][CH2:25][NH2:26])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(Cl)Cl>[C:1]1([O:7][C:8](=[O:9])[NH:26][CH2:25][CH2:24][CH2:23][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
1.74 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed in succession with water (2×20 ml), 1M HCl (2×20 ml) and 1N NaOH (2×20 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NCCCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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